2,3-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide
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Overview
Description
2,3-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as antioxidant, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2,3-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the product can vary, but they are generally in the range of 43-50% .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2,3-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and antibacterial activities.
Medicine: It is being explored for its potential use in treating various diseases due to its biological activities.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2,3-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide include other benzamide derivatives such as:
Properties
Molecular Formula |
C27H27N5O3 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C27H27N5O3/c1-17-8-10-19(11-9-17)30-24-16-25(29-18(2)28-24)31-20-12-14-21(15-13-20)32-27(33)22-6-5-7-23(34-3)26(22)35-4/h5-16H,1-4H3,(H,32,33)(H2,28,29,30,31) |
InChI Key |
XJDVTTUJOVHVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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